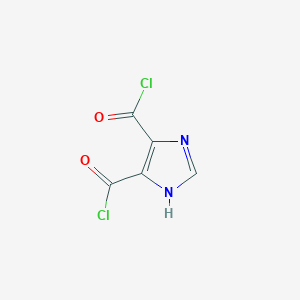

1H-Imidazole-4,5-dicarbonyl dichloride

Descripción general

Descripción

1H-Imidazole-4,5-dicarbonyl dichloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

The synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride typically involves the chlorination of 1H-Imidazole-4,5-dicarboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chlorides. The general reaction scheme is as follows:

Starting Material: 1H-Imidazole-4,5-dicarboxylic acid

Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Análisis De Reacciones Químicas

1H-Imidazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chloride atoms to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 1H-Imidazole-4,5-dicarboxylic acid.

Reduction: The compound can be reduced to form 1H-Imidazole-4,5-dimethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

1H-Imidazole-4,5-dicarbonyl dichloride has several applications in scientific research:

Synthetic Chemistry: It serves as a key intermediate in the synthesis of various imidazole derivatives, which are important in medicinal chemistry for developing drugs with antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is used in the preparation of functional materials, including polymers and resins, due to its ability to form stable linkages with other molecules.

Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as it can react with amino groups in proteins.

Mecanismo De Acción

The mechanism of action of 1H-Imidazole-4,5-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The acyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.

Comparación Con Compuestos Similares

1H-Imidazole-4,5-dicarbonyl dichloride can be compared with other imidazole derivatives such as:

1H-Imidazole-4,5-dicarboxylic acid: The precursor to this compound, which has carboxylic acid groups instead of acyl chlorides.

1H-Imidazole-4,5-dimethylamine: A reduced form of the compound with methylamine groups.

1H-Imidazole-4,5-dicarbonitrile: Another derivative with nitrile groups, which has different reactivity and applications.

The uniqueness of this compound lies in its highly reactive acyl chloride groups, making it a valuable intermediate for further chemical transformations.

Actividad Biológica

1H-Imidazole-4,5-dicarbonyl dichloride is a versatile compound with significant biological activity, particularly in medicinal chemistry and enzyme inhibition studies. This article reviews its biological properties, mechanisms of action, and applications in drug development, supported by data tables and research findings.

This compound is synthesized from 1H-imidazole-4,5-dicarboxylic acid through chlorination using agents like thionyl chloride or phosphorus pentachloride. The resulting dichloride features two reactive acyl chloride groups that can engage in nucleophilic substitution reactions with various biological molecules.

The primary mechanism of action for this compound involves its reactivity towards nucleophiles. The acyl chloride groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that can inhibit enzymatic activity. This property makes it a valuable tool in studying enzyme inhibition and protein interactions .

Enzyme Inhibition

Research has shown that derivatives of imidazole-4,5-dicarboxamide exhibit potent inhibitory effects on various enzymes, including:

- SARS-CoV-2 Main Protease : A study indicated that certain derivatives showed IC50 values as low as 4.79 μM against the SARS-CoV-2 main protease, highlighting their potential in developing antiviral agents .

- HIV-1 Protease : Compounds derived from imidazole scaffolds have been reported to disrupt the interaction between integrase and LEDGF/p75 proteins, achieving over 50% inhibition in several cases .

| Compound | Target Enzyme | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| 5a2 | SARS-CoV-2 Main Protease | 4.79 ± 1.37 | 38% |

| 11e | HIV-1 Integrase | - | 89% |

Antimicrobial Activity

Imidazole derivatives have also demonstrated antimicrobial properties. For instance, compounds synthesized from imidazole scaffolds have been effective against various bacterial strains and fungi. The presence of electron-withdrawing groups on the aromatic rings often enhances their antimicrobial efficacy .

Study on SARS-CoV-2 Inhibition

A recent study focused on synthesizing imidazole derivatives aimed at inhibiting the SARS-CoV-2 main protease. The researchers designed a series of compounds with variations in their structures to optimize binding affinity and inhibitory potency. The most effective compound exhibited a significant reduction in viral replication in vitro .

HIV-1 Integrase Interaction

Another investigation assessed the inhibitory effects of imidazole derivatives on HIV-1 integrase interactions. Out of twenty-two tested compounds, several exceeded the predefined threshold for inhibition (50%), indicating promising candidates for further development as antiretroviral agents .

Propiedades

IUPAC Name |

1H-imidazole-4,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFGGOYAMHRBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574029 | |

| Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59399-36-9 | |

| Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.